CHOLINE BITARTRATE
Overview
Description
Choline bitartrate: is an organic compound that is a salt of choline and tartaric acid. It is commonly used as a dietary supplement to provide choline, an essential nutrient that plays a crucial role in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism . This compound is known for its potential cognitive-enhancing effects and health benefits .
Mechanism of Action
Target of Action
Choline bitartrate, also known as Cholini Bitartras, primarily targets the neurotransmitter acetylcholine . Acetylcholine plays a crucial role in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism .
Mode of Action
This compound interacts with its targets by providing choline, an essential nutrient that plays a crucial role in cognitive performance and overall brain health . By increasing acetylcholine levels, this compound can improve memory formation, attention, learning, and overall cognitive function .
Biochemical Pathways
This compound affects several biochemical pathways. It is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .
Pharmacokinetics
This compound is rapidly absorbed in the small intestine after oral administration . It is formed when choline is combined with tartaric acid, which increases its bioavailability, making it easier to absorb and more effective .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It is needed for good nerve conduction throughout the CNS (central nervous system) as it is a precursor to acetylcholine (ACh) . Choline is also needed for gallbladder regulation, liver function, and lecithin (a key lipid) formation . Choline also aids in fat and cholesterol metabolism and prevents excessive fat build up in the liver .
Action Environment
Environmental factors may influence the action, efficacy, and stability of this compound. Dietary nutrients play an important part in facilitating mechanisms related to brain function . Therefore, a balanced diet, with neither excess nor deficiency in dietary choline, is of utmost importance regarding the prevention of cardiometabolic disorders as well as cognitive function .
Biochemical Analysis
Biochemical Properties
Cholini Bitartras is integral in the formation of the phospholipids phosphatidylcholine and sphingomyelin, VLDL, and the neurotransmitter acetylcholine . It interacts with various enzymes, proteins, and other biomolecules, playing a key role in various mammalian biological processes .
Cellular Effects
Cholini Bitartras influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for the structural integrity of cells and plays a crucial role in maintaining cell function .
Molecular Mechanism
At the molecular level, Cholini Bitartras exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the synthesis of neurotransmitters and is an important prerequisite for the functioning of cells .
Temporal Effects in Laboratory Settings
The effects of Cholini Bitartras on cellular function can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Cholini Bitartras vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cholini Bitartras is involved in various metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels, playing a key role in various mammalian biological processes .
Transport and Distribution
Cholini Bitartras is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Cholini Bitartras and its effects on its activity or function are currently being researched . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Choline bitartrate can be synthesized by the chemical reaction of trimethylamine with ethylene oxide and water, followed by a reaction with tartaric acid . The process involves the formation of the choline cation from trimethylamine and ethylene oxide, which then combines with the bitartrate anion derived from tartaric acid to form the final compound .
Industrial Production Methods: : In industrial settings, the preparation of this compound involves reacting tartaric acid and trimethylamine in a molar ratio of 0.8-1.2:2 to form trimethylamine tartrate. Ethylene oxide is then added to the trimethylamine tartrate in a molar ratio of 1:2 to generate dicholine tartrate. Finally, tartaric acid is added to the dicholine tartrate in a molar ratio of 1:0.8-1.2, and the product is obtained by concentration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions: : Choline bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed: : The major products formed from these reactions include acetylcholine, a neurotransmitter essential for learning and memory, and lecithin, a fat essential to cells in the body .
Scientific Research Applications
Chemistry: : Choline bitartrate is used in chemical research to study its properties and reactions. It is also used as a reagent in various chemical syntheses .
Biology: : In biological research, this compound is used to study its effects on cell membrane structure and function, lipid metabolism, and neurotransmitter synthesis .
Medicine: : this compound is used in medical research to investigate its potential cognitive-enhancing effects and its role in preventing cognitive decline, especially in the elderly . It is also studied for its potential benefits in treating conditions such as Alzheimer’s disease and other cognitive disorders .
Industry: : In the industrial sector, this compound is used as a food additive, a dietary supplement, and a feed additive for animals .
Comparison with Similar Compounds
Alpha-GPC: : Alpha-GPC (L-alpha-glycerylphosphorylcholine) is another cholinergic compound known for its high bioavailability and ability to cross the blood-brain barrier. It is often used for its acute effects on cognitive function, including improvements in memory, focus, and learning .
Citicoline: : Citicoline (CDP-choline) is another choline source that is highly bioavailable and effective in enhancing cognitive function. It is known for its role in promoting brain cell membrane formation and neurorepair .
Comparison: : While choline bitartrate is a cost-effective and widely used choline source, it has lower bioavailability compared to Alpha-GPC and Citicoline. Alpha-GPC and Citicoline are more effective in crossing the blood-brain barrier and providing acute cognitive benefits .
Similar Compounds
- Alpha-GPC (L-alpha-glycerylphosphorylcholine)
- Citicoline (CDP-choline)
- Choline chloride
- Choline citrate
This compound remains a popular choice due to its affordability and effectiveness in providing choline for various physiological functions.
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSAWXRUVVRLH-LREBCSMRSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889332 | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |
Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |
Details | Thomson Healthcare. PDR for Nutritional Supplements. Thomson Health Care Inc. Montvale, NJ. p.90 (2001) | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
87-67-2 | |
Record name | Choline bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline bitartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149-153 °C | |
Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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